

Chemical structure and properties of HPMPA

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Compound of Interest

Compound Name: *Hpmpa*

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An In-depth Technical Guide on the Chemical Structure and Properties of (S)-**HPMPA** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine, commonly known as (S)-**HPMPA**. It is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Chemical Identity and Structure

(S)-**HPMPA** is a potent, broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates (ANPs). Its structure features a phosphonate group attached to an acyclic side chain, which is linked to an adenine base. This phosphonate moiety is crucial for its mechanism of action, as it bypasses the initial, often rate-limiting, virus-dependent phosphorylation step required for the activation of many nucleoside analogue antivirals.

The chemical identifiers and key structural information for (S)-**HPMPA** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	{{[(2S)-1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid	[1] [2]
Synonyms	(S)-HPMPA; HPMPA; GS-0577	[3] [4]
CAS Number	92999-29-6	[2]
Chemical Formula	C ₉ H ₁₄ N ₅ O ₅ P	[2] [4]
Molecular Weight	303.21 g/mol	[3]
SMILES Code	OP(CO--INVALID-LINK--CN1C=NC2=C(N)N=CN=C12)(O)=O	[4]
InChI Key	FRPXSOOHWNMLPH-LURJTMIESA-N	[4]

Physicochemical Properties

The physicochemical properties of (S)-**HPMPA** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the presence of the ionizable phosphonic acid and the basic adenine moiety, its solubility and charge state are pH-dependent.

Property	Value	Notes	Reference
Physical State	Solid (predicted)	-	-
Melting Point	Data not readily available	-	-
Solubility	To be determined	While specific quantitative data is scarce, as a polar molecule with multiple hydrogen bond donors and acceptors, it is expected to be soluble in aqueous solutions, particularly at pH values where the phosphonate group is deprotonated.	[4]
pKa Values	pKa ₁ : ~1.27 (–PO(OH) ₂) pKa ₂ : 4.23 (–N1(H) ⁺) pKa ₃ : 6.86 (–PO(OH) [–])	Determined by ¹ H NMR studies. These values indicate the protonation states at different physiological pHs.	
LogP (computed)	-2.6	This value indicates high hydrophilicity, which is consistent with its poor oral bioavailability.	[3]

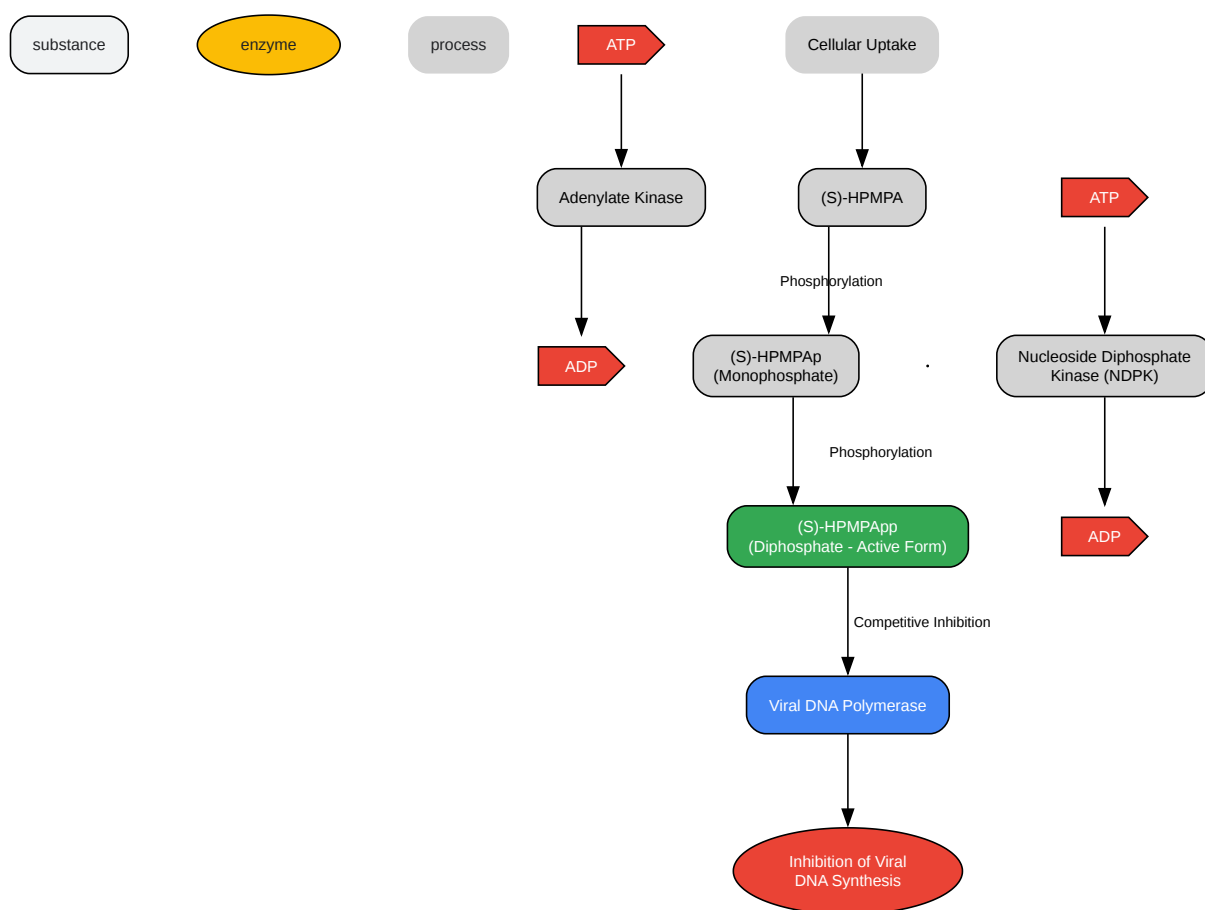
Mechanism of Action and Signaling Pathways

(S)-**HPMPA** exerts its biological effects through two primary mechanisms: direct antiviral activity via inhibition of viral DNA synthesis and immunomodulation.

Antiviral Activity: Intracellular Activation and DNA Polymerase Inhibition

(S)-**HPMPA** is a prodrug that must be activated intracellularly to its diphosphorylated metabolite, (S)-**HPMPApp**. This activation is carried out by host cell enzymes. As an acyclic nucleoside phosphonate, it already contains the first phosphate equivalent, thus bypassing the need for a viral kinase. The subsequent phosphorylations are catalyzed by cellular kinases. For the closely related acyclic nucleoside phosphonates PMEA (Adefovir) and PMPA (Tenofovir), this two-step phosphorylation is carried out by adenylate kinase and nucleoside diphosphate kinase (NDPK), respectively. It is highly probable that **HPMPA** follows the same activation pathway.^{[5][6]}

Once formed, (S)-**HPMPApp** acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, competing with the natural substrate dATP.^[6] Its incorporation into the growing viral DNA chain can lead to chain termination. Furthermore, when (S)-**HPMPA** is incorporated into the template DNA strand, it strongly inhibits trans-lesion DNA synthesis.

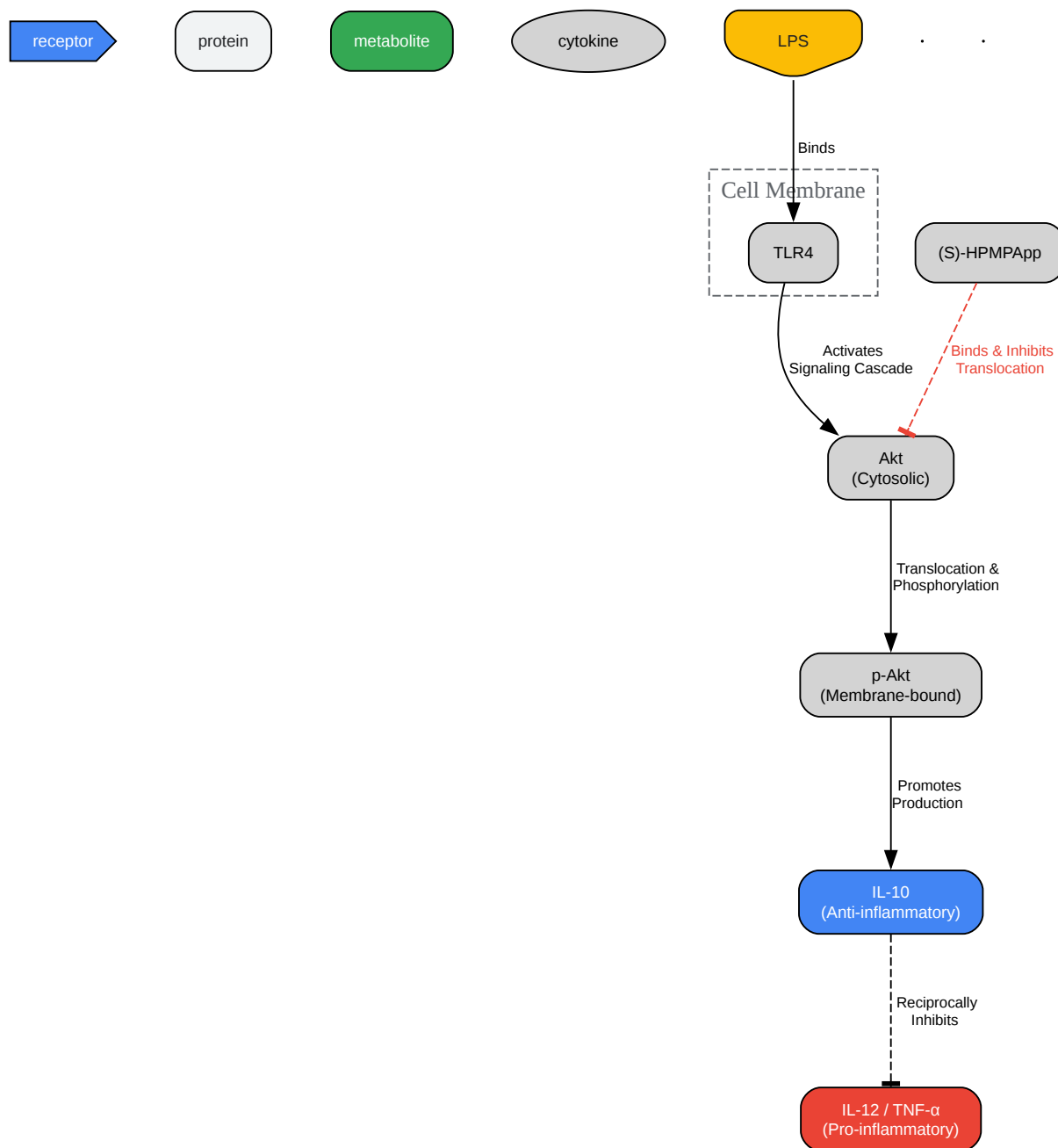


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Figure 1. Intracellular activation pathway of (S)-HPMPA.

Immunomodulatory Effects

Recent studies on other acyclic nucleoside phosphonates, such as Adefovir and Tenofovir, have revealed an immunomodulatory mechanism.^{[1][7]} These compounds can modulate the cytokine response of peripheral blood mononuclear cells (PBMCs) to stimuli like lipopolysaccharide (LPS). The cellular metabolites of these drugs bind to the Akt protein, which inhibits its translocation to the plasma membrane and subsequent phosphorylation (activation). This impairment of the Akt signaling pathway leads to a decrease in the production of the anti-inflammatory cytokine IL-10, and a corresponding increase in the pro-inflammatory cytokines IL-12 and TNF- α . This shift in cytokine balance may contribute to a more favorable immune response for viral clearance.^{[1][7]}



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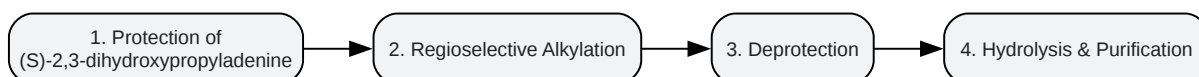
Figure 2. Proposed immunomodulatory pathway of (S)-HPMPA metabolites.

Experimental Protocols

Synthesis of (S)-HPMPA

The synthesis of (S)-**HPMPA** is a multi-step process that typically starts from a chiral precursor to establish the correct stereochemistry. The following is a representative protocol based on synthetic routes described for **HPMPA** analogs.

Workflow Diagram:



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Figure 3. General synthetic workflow for (S)-**HPMPA**.

Methodology:

- **Protection:** Start with (S)-9-(2,3-dihydroxypropyl)adenine. The hydroxyl groups and the exocyclic amine of the adenine base are protected using a suitable protecting group, such as a trityl group, to prevent unwanted side reactions. This is typically done by reacting the starting material with trityl chloride in the presence of a base like triethylamine in a solvent such as pyridine.
- **Alkylation:** The protected intermediate is then alkylated at the 2'-hydroxyl group. This is a crucial step for introducing the phosphonomethoxy moiety. The reaction is carried out by treating the protected diol with sodium hydride (NaH) to form an alkoxide, followed by the addition of an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate in an aprotic solvent like DMF.
- **Deprotection:** The protecting groups (e.g., trityl groups) are removed under acidic conditions. A common method is treatment with 80% aqueous acetic acid, which selectively cleaves the trityl ethers.
- **Hydrolysis and Purification:** The resulting phosphonate diethyl ester is hydrolyzed to the free phosphonic acid. This is typically achieved by treatment with a reagent like

bromotrimethylsilane (TMSBr) followed by hydrolysis, or by refluxing with concentrated hydrobromic acid. The final product, (S)-**HPMPA**, is then purified, often by recrystallization from a water/ethanol mixture, to yield a white solid.

Characterization

The identity and purity of synthesized (S)-**HPMPA** are confirmed using standard analytical techniques.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The sample is dissolved in a deuterated solvent (e.g., D_2O with a pD adjustment). The resulting spectrum is used to confirm the presence of all protons on the adenine base and the acyclic side chain. The chemical shifts, splitting patterns (multiplicity), and integration values are compared against a reference standard or theoretical values to confirm the structure.
 - ^{31}P NMR: This technique is specific for the phosphorus nucleus and will show a single characteristic signal for the phosphonate group, confirming its presence and chemical environment.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. The experimentally measured mass is compared to the calculated exact mass of the chemical formula $\text{C}_9\text{H}_{14}\text{N}_5\text{O}_5\text{P}$ (303.0733 g/mol) to confirm the elemental composition.[\[4\]](#)
- Elemental Analysis:
 - Combustion analysis is performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values are compared to the theoretical percentages (C, 35.65%; H, 4.65%; N, 23.10%) to further verify the purity and composition of the compound.[\[4\]](#)

Conclusion

(S)-**HPMPA** is a foundational molecule in the development of acyclic nucleoside phosphonate antivirals. Its potent inhibition of viral DNA synthesis, combined with potential immunomodulatory effects, makes it a subject of significant interest in drug development. This guide has summarized its core chemical and biological properties, providing a technical foundation for researchers in the field. Further investigation into its specific protein interactions and clinical potential is warranted.

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